molecular formula C17H20N6O B14102983 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14102983
M. Wt: 324.4 g/mol
InChI Key: CGQNZEXVLOJFMY-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridines, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the desired compound. Common reagents used in these reactions include alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate. The reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    Pyridine-3-carboxamide: A related compound with a pyridine ring and carboxamide group.

Uniqueness

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H20N6O/c1-10(2)23-12(4)16(11(3)22-23)19-17(24)15-8-14(20-21-15)13-6-5-7-18-9-13/h5-10H,1-4H3,(H,19,24)(H,20,21)

InChI Key

CGQNZEXVLOJFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)C2=CC(=NN2)C3=CN=CC=C3

Origin of Product

United States

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